![molecular formula C21H28N6O2 B5661735 9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661735.png)
9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds structurally related to the one , typically involves intramolecular spirocyclization of substituted pyridines. This process includes in situ activation of the pyridine ring followed by intramolecular addition reactions. For instance, Parameswarappa and Pigge (2011) demonstrate a method for constructing 3,9-diazaspiro[5.5]undecane derivatives via spirocyclization, highlighting the synthetic accessibility of such compounds (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro undecane derivatives, including the subject compound, is characterized by the presence of a diazaspiro[5.5]undecane core. This structural motif is notable for its rigidity and the ability to adopt specific conformations. For instance, the synthesis and crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, as reported by Zhu (2011), provides insights into the conformational characteristics of these compounds, showcasing the spirocyclic nature and the potential for complex molecular interactions (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro undecane derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity and functional group compatibility. The synthesis of these compounds often involves key steps such as Michael addition or spirocyclization, indicating a broad reactivity profile that can be leveraged for further chemical modifications. Yang et al. (2008) describe a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the chemical versatility of these structures (Yang et al., 2008).
Propiedades
IUPAC Name |
9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-23-18(25-24-16)5-6-19(28)26-12-9-21(10-13-26)8-7-20(29)27(15-21)14-17-4-2-3-11-22-17/h2-4,11H,5-10,12-15H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZRBMVUKVCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5661654.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661665.png)
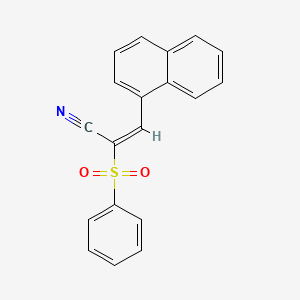
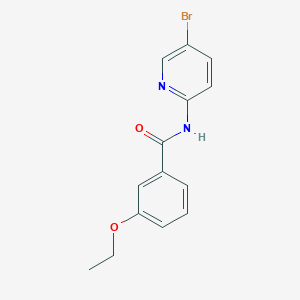
![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5661679.png)
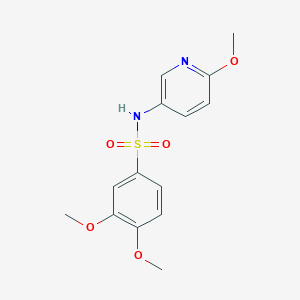
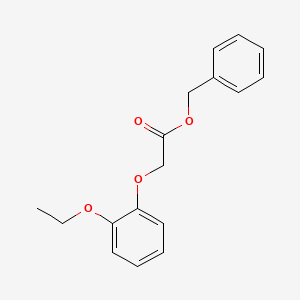
![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)

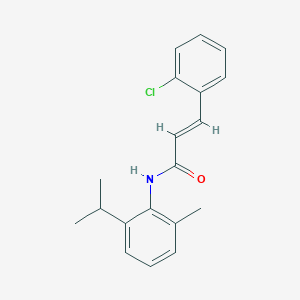
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperazinyl)acetamide triethanedioate](/img/structure/B5661721.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)